molecular formula C16H25NO B4963658 N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexan-1-amine

N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexan-1-amine

Cat. No.: B4963658
M. Wt: 247.38 g/mol
InChI Key: CVLLKVYPOHADCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an amine group, along with a phenethyl group substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexan-1-amine typically involves the following steps:

    Formation of the Phenethylamine Intermediate: The starting material, 4-methoxyphenethylamine, can be synthesized through the reduction of 4-methoxyphenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.

    Cyclohexanone Derivative Formation: The cyclohexanone derivative is prepared by the methylation of cyclohexanone using methyl iodide in the presence of a base such as potassium carbonate.

    Reductive Amination: The final step involves the reductive amination of the cyclohexanone derivative with the phenethylamine intermediate. This reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)ethyl]acetamide: This compound has a similar phenethylamine structure but with an acetamide group instead of a cyclohexane ring.

    4-Methoxyphenethyl isocyanate: This compound features an isocyanate group instead of an amine group.

    N-[2-(4-methoxyphenyl)ethyl]propan-2-amine: This compound has a propan-2-amine group instead of a cyclohexane ring.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexan-1-amine is unique due to its combination of a cyclohexane ring with a phenethylamine structure. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-13-3-7-15(8-4-13)17-12-11-14-5-9-16(18-2)10-6-14/h5-6,9-10,13,15,17H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLLKVYPOHADCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.